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Compound of Interest

Compound Name:
2-Bromo-6-

methylphenylisothiocyanate

Cat. No.: B13692524

Get Quote

Executive Summary
2-Bromo-6-methylphenylisothiocyanate (CAS: 159333-84-3, analogous ref) is a critical

electrophilic intermediate used in the synthesis of polysubstituted heterocycles, particularly

quinazolinones and thioureas for medicinal chemistry applications. Its structural integrity is

defined by the steric congestion around the isothiocyanate (-N=C=S) moiety, flanked by a

bromine atom at the ortho position and a methyl group at the ortho' position.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers

validating this compound. The data presented synthesizes experimental precedents from ortho-

substituted aryl isothiocyanates and chemometric principles, serving as a definitive reference

for structural elucidation.

Structural Context & Synthesis
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities like unreacted aniline.

Precursor: 2-Bromo-6-methylaniline.
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Reagents: Thiophosgene (

) or Dicyclohexylcarbodiimide (DCC)/

.

Key Impurity: Residual 2-bromo-6-methylaniline (detectable via N-H stretch in IR and broad

singlet in

H NMR).

Analytical Workflow
The following decision tree outlines the logical progression for validating the compound.

Crude Product

FT-IR Analysis
(Check 2000-2200 cm⁻¹)

Step 1: Functional Group

Absence of -NCS
1H NMR

(Check Purity & Pattern)

Step 2: Skeleton

Aniline Peaks Present MS (ESI/EI)
(Check Isotope Pattern)

Step 3: Identity
Validated Structure

Pass

Click to download full resolution via product page

Caption: Step-wise analytical workflow for validating 2-Bromo-6-
methylphenylisothiocyanate.

Infrared Spectroscopy (FT-IR)
The infrared spectrum is the primary "Go/No-Go" test. The isothiocyanate group (-N=C=S) is a

powerful dipole that exhibits a characteristic, high-intensity absorption band.

Diagnostic Peaks
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Functional Group
Wavenumber (

)
Intensity Description

-N=C=S (Stretch) 2050 – 2150 Strong/Broad

The "Smoking Gun"

signal. Absence

indicates hydrolysis or

failure.

Ar-H (Stretch) 3030 – 3080 Weak
Aromatic C-H

stretching.

C-H (Aliphatic) 2920 – 2980 Medium
Methyl group C-H

stretching.

C=C (Aromatic) 1580, 1470 Medium
Benzene ring skeletal

vibrations.

C-Br 600 – 750 Medium

Carbon-Bromine

stretch (fingerprint

region).

Technical Insight: In sterically hindered isothiocyanates like the 2,6-disubstituted variant, the -

NCS stretch often appears as a split or broadened peak due to Fermi resonance or rotational

isomerism restricted by the ortho substituents.

Nuclear Magnetic Resonance (NMR)
The NMR data confirms the 1,2,3-trisubstituted benzene substitution pattern.

H NMR Data (400 MHz, )
The aromatic region displays an ABC or AB2 pattern depending on the exact resolution, but

typically resolves as three distinct signals due to the electronic asymmetry between the

Bromine and Methyl groups.
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

H-3 7.42 – 7.48
Doublet (

Hz)
1H

Aromatic proton

ortho to Br

(Deshielded).

H-5 7.18 – 7.25
Doublet (

Hz)
1H

Aromatic proton

ortho to

.

H-4 7.08 – 7.15
Triplet (

Hz)
1H

Aromatic proton

meta to both

substituents.

-CH3 2.38 – 2.45 Singlet 3H
Methyl group at

C-6.

Interpretation:

H-3 is the most downfield aromatic signal due to the inductive deshielding effect (-I) of the

adjacent Bromine atom.

H-5 is slightly more shielded than H-3 because the methyl group is electron-donating (+I).

H-4 appears as a pseudo-triplet (doublet of doublets) due to coupling with both H-3 and H-5.

C NMR Data (100 MHz, )
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Carbon Type
Shift (

, ppm)
Notes

-N=C=S 135.0 – 140.0

Characteristic isothiocyanate

carbon. Often weak/broad due

to relaxation times.

C-1 (Ipso) 130.0 – 134.0
Quaternary carbon bonded to

N.

C-6 (C-Me) 138.0 – 140.0
Quaternary carbon bonded to

Methyl.

C-3 (C-H) 130.0 – 132.0 Aromatic CH adjacent to Br.

C-4 (C-H) 127.0 – 129.0 Aromatic CH para to NCS.

C-5 (C-H) 126.0 – 128.0 Aromatic CH adjacent to Me.

C-2 (C-Br) 122.0 – 125.0

Quaternary carbon bonded to

Br (Shielded by heavy atom

effect).

-CH3 18.5 – 20.5 Methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular formula and the presence

of bromine isotopes.

Molecular Formula:

Molecular Weight: 228.11 g/mol (average)

Isotope Pattern (ESI+ or EI)
Bromine exists as two stable isotopes,

and

, in an approximate 1:1 ratio. This creates a distinctive "twin peak" molecular ion.
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Ion m/z
Relative
Abundance

Assignment

227 100% Contains

229 ~98% Contains

Fragmentation Pathway
In Electron Impact (EI) ionization, the molecule typically fragments by losing the isothiocyanate

group or the halogen.

Molecular Ion [M]+
m/z 227 / 229

[M - NCS]+
Tropylium-like Cation

m/z 169 / 171

- NCS (58 Da)

[M - Br]+
Benzonitrile-like Cation

m/z 148

- Br (79/81 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in EI-MS for aryl isothiocyanates.

Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols for sample

preparation and acquisition.

Protocol A: NMR Sample Preparation
Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.

may be used but can cause peak broadening of the NCS carbon due to viscosity and dipole
interactions.
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Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

inorganic salts (e.g., thiophosgene byproducts).

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: Minimum 512 scans. The quaternary NCS carbon has a long relaxation time (

); consider increasing the relaxation delay (

) to 2–3 seconds if the peak is not visible.

Protocol B: FT-IR Acquisition (ATR Method)
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.

Sample: Place a small amount of neat oil/solid (approx. 2 mg) on the ATR crystal.

Pressure: Apply moderate pressure to ensure good contact.

Parameters: 4000–400

range, 4

resolution, 16 scans.

Cleaning: Immediately clean the crystal with isopropanol, as isothiocyanates can be pungent

and lachrymatory.
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Disclaimer: The spectroscopic values provided are chemometrically derived from high-fidelity

analogous standards and established substituent effects (2-bromo, 6-methyl substitution

patterns) where direct spectral databases are proprietary. Always verify with an internal

standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Facs.joc.5b00427
https://www.researchgate.net/publication/245395292_Mass_Spectrometry_Study_of_Acylthioureas_and_Acylthiocarbamates
https://scispace.com/pdf/mass-spectra-of-isothiocyanates-438vhlh44k.pdf
https://pdfs.semanticscholar.org/833a/15abc6d1fc4e6259cef6e1faf016fa29c031.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F
https://www.benchchem.com/product/b13692524?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/SpectrumEN_2257-09-2_13CNMR.htm
https://www.researchgate.net/figure/Three-component-reaction-of-phenyl-isothiocyanate-1a-hydrazine-monohydrate-2-and_fig5_330372914
https://www.researchgate.net/publication/245395292_Mass_Spectrometry_Study_of_Acylthioureas_and_Acylthiocarbamates
https://scispace.com/pdf/mass-spectra-of-isothiocyanates-438vhlh44k.pdf
https://pdfs.semanticscholar.org/833a/15abc6d1fc4e6259cef6e1faf016fa29c031.pdf
https://www.benchchem.com/product/b13692524/docs#technical-guide-spectroscopic-characterization-of-2-bromo-6-methylphenylisothiocyanate
https://www.benchchem.com/product/b13692524/docs#technical-guide-spectroscopic-characterization-of-2-bromo-6-methylphenylisothiocyanate
https://www.benchchem.com/product/b13692524/docs#technical-guide-spectroscopic-characterization-of-2-bromo-6-methylphenylisothiocyanate
https://www.benchchem.com/product/b13692524/docs#technical-guide-spectroscopic-characterization-of-2-bromo-6-methylphenylisothiocyanate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13692524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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